molecular formula C19H15ClN2O B2823668 N-benzhydryl-2-chloropyridine-3-carboxamide CAS No. 546099-95-0

N-benzhydryl-2-chloropyridine-3-carboxamide

Cat. No.: B2823668
CAS No.: 546099-95-0
M. Wt: 322.79
InChI Key: KWCJTUMHHHECCA-UHFFFAOYSA-N
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Description

N-benzhydryl-2-chloropyridine-3-carboxamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It serves as the core structure for a variety of fungicidal agents, displaying activity against grey mold caused by Botrytis cinerea and rice sheath blight caused by Rhizoctonia solani.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-chloropyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with benzhydrylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-benzhydryl-2-chloropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antifungal agent and its effects on microbial growth.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

N-benzhydryl-2-chloropyridine-3-carboxamide can be compared with other similar compounds, such as:

    2-chloropyridine-3-carboxamide: Lacks the benzhydryl group, which may result in different biological activities and chemical properties.

    N-benzhydryl-2-chloropyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring, potentially leading to different reactivity and applications.

    N-benzhydryl-2-bromopyridine-3-carboxamide: Substitution of chlorine with bromine, which may affect the compound’s reactivity and biological activity.

This compound stands out due to its unique combination of structural features, which contribute to its diverse range of applications and activities.

Properties

IUPAC Name

N-benzhydryl-2-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-18-16(12-7-13-21-18)19(23)22-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCJTUMHHHECCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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